molecular formula C7H11O9P B3028933 Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate CAS No. 40372-66-5

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate

Cat. No.: B3028933
CAS No.: 40372-66-5
M. Wt: 270.13 g/mol
InChI Key: SZHQPBJEOCHCKM-ZETCQYMHSA-N
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Description

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate is a chemical compound with the molecular formula C7H7Na4O9P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, which makes it valuable in water treatment, detergents, and other applications where metal ion control is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate typically involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its tetrasodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal complexes, while in hydrolysis reactions, the products are the corresponding acid and sodium ions .

Scientific Research Applications

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the metal ion with the oxygen atoms of the carboxylate and phosphonate groups in the compound. The resulting metal complex is stable and prevents the metal ion from participating in unwanted reactions .

Comparison with Similar Compounds

Similar Compounds

    2-phosphonobutane-1,2,4-tricarboxylic acid: The parent acid form of the compound.

    Tetrasodium hydrogen 2-phosphonatobutane-1,2,4-tricarboxylate: A similar compound with one less sodium ion.

Uniqueness

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion control is critical .

Properties

CAS No.

40372-66-5

Molecular Formula

C7H11O9P

Molecular Weight

270.13 g/mol

IUPAC Name

(2S)-2-phosphonobutane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16)/t7-/m0/s1

InChI Key

SZHQPBJEOCHCKM-ZETCQYMHSA-N

SMILES

C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(C[C@](CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O

40372-66-5

physical_description

Liquid;  Liquid, Other Solid;  Dry Powder
White to yellow powder;  [Zschimmer and Schwarz MSDS]

Pictograms

Irritant

Related CAS

37971-36-1 (Parent)

Synonyms

2-phosphonobutane-1,2,4-tricarboxylic acid
2-phosphonobutane-1,2,4-tricarboxylic acid, sodium salt
2-phosphonobutane-1,2,4-tricarboxylic acid, trisodium salt
PBTA
PBTC tricarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 2
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 3
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 4
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 5
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 6
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate

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